molecular formula C₁₉H₂₄N₄O₃ B1155200 5-Hydroxyethyl-deacetyl Gendenafil

5-Hydroxyethyl-deacetyl Gendenafil

Cat. No.: B1155200
M. Wt: 356.42
Attention: For research use only. Not for human or veterinary use.
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Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSIS OR THERAPEUTIC USE. This product, 5-Hydroxyethyl-deacetyl Gendenafil, is provided as a high-purity chemical reagent for professional laboratory and research applications. As a structural analog of Gendenafil, which is related to the phosphodiesterase-5 (PDE5) inhibitor class of compounds, it serves as a valuable biochemical tool for researchers. Researchers may utilize this compound in various in vitro studies to investigate the structure-activity relationships (SAR) of PDE5 inhibitors. Its specific structural modifications make it a candidate for metabolic pathway studies, helping scientists understand the biotransformation of related pharmaceutical compounds. Additionally, it may be used in the development and validation of analytical methods, such as mass spectrometry, for the detection and quantification of novel analogs in complex matrices. The primary research value lies in its application for exploratory investigations in pharmacology and medicinal chemistry. All necessary handling, storage, and safety information should be obtained from the corresponding Safety Data Sheet (SDS).

Properties

Molecular Formula

C₁₉H₂₄N₄O₃

Molecular Weight

356.42

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for 5 Hydroxyethyl Deacetyl Gendenafil

Retrosynthetic Analysis of 5-Hydroxyethyl-deacetyl Gendenafil

A retrosynthetic analysis of the target molecule, this compound, systematically deconstructs the complex structure into simpler, more readily available starting materials. The primary disconnection strategy focuses on the key bonds formed during the synthesis, particularly those constituting the pyrazolopyrimidinone (B8486647) core and the attachment of its substituents.

The initial and most logical disconnection severs the amide bond within the pyrimidinone ring. This bond is typically formed in the final cyclization step of the core synthesis. This disconnection reveals two primary synthons: an aminopyrazole carboxamide and a substituted benzoic acid derivative.

Further deconstruction of these key intermediates can be envisioned:

The Aminopyrazole Synthon: The 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can be traced back to a simpler pyrazole (B372694) carboxylic acid, which in turn originates from the condensation of a dialkyl oxalate (B1200264) and a ketone followed by reaction with hydrazine (B178648). researchgate.net The amino group at the 4-position is typically introduced by nitration of the pyrazole ring, followed by reduction. researchgate.net

The Substituted Phenyl Synthon: The 2-ethoxy-5-(2-hydroxyethylamino)benzoic acid derivative is the more complex fragment. The bond between the amino group and the hydroxyethyl (B10761427) moiety can be disconnected, leading to a 5-aminobenzoic acid derivative and a two-carbon electrophile like 2-bromoethanol (B42945) or ethylene (B1197577) oxide. The amino group itself is revealed by the retrosynthetic removal of an acetyl group (deacetylation), pointing to a 5-acetamidobenzoic acid precursor. This acetamido group serves as a directing group and a protected form of the amine during earlier synthetic steps, such as the introduction of the ethoxy group.

This logical breakdown provides a clear roadmap for the forward synthesis, highlighting the key transformations required: core scaffold formation, functional group protection/deprotection, and regioselective functionalization. advancechemjournal.comresearchgate.net

Optimized Synthetic Routes for Core Scaffold Construction

The construction of the central pyrazolo[4,3-d]pyrimidin-7-one scaffold is a critical phase in the synthesis of Gendenafil analogues. The most prevalent and optimized method involves the condensation of a 4-amino-1-alkyl-3-alkyl-1H-pyrazole-5-carboxamide with a suitably substituted benzoic acid derivative. nih.govresearchgate.net

The synthesis typically begins with the preparation of the pyrazole component. A standard route involves the Claisen condensation of diethyl oxalate with 2-pentanone, followed by cyclization with hydrazine hydrate (B1144303) to form the pyrazole ring. Subsequent methylation (e.g., with dimethyl sulfate) and nitration, followed by reduction of the nitro group (e.g., using a catalyst like Pd/C), yields the key aminopyrazole carboxamide intermediate. researchgate.net

The crucial cyclization step to form the pyrimidinone ring is achieved by coupling this aminopyrazole with the benzoic acid precursor. The reaction is an acylation followed by an intramolecular condensation. To facilitate this, the benzoic acid is often converted to a more reactive acyl chloride. The subsequent ring-closure is typically promoted by heating in a high-boiling point solvent or under basic conditions. nih.govnih.gov

Table 1: Representative Conditions for Pyrazolopyrimidinone Core Synthesis

Step Reactants Reagents and Conditions Typical Yield
Acylation 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, 2-Ethoxy-5-acetamidobenzoyl chloride Pyridine, Dichloromethane (DCM), 0°C to rt 85-95%

| Cyclization | Acylated Intermediate | Sodium Hydroxide (B78521), Diethylene Glycol, Heat (e.g., 120-140°C) | 70-85% |

Modern variations of this synthesis focus on improving efficiency and environmental footprint, for instance, by using water as a solvent and a cheaper oxidant in the key ring-forming step. rsc.org

Regioselective Introduction of the 5-Hydroxyethyl Moiety

The introduction of the 5-hydroxyethyl group is a defining step in the synthesis of this particular analogue. This functionalization is performed on the phenyl ring attached to the 5-position of the pyrazolopyrimidinone core. The strategy relies on the presence of a nucleophilic amino group on the phenyl ring, which is unmasked in a prior deacetylation step.

The regioselective N-alkylation of the amino group can be achieved using several methods:

Alkylation with a Haloethanol: The most straightforward approach is the reaction of the amino-substituted precursor with a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol, in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to scavenge the resulting hydrohalic acid.

Reaction with Ethylene Oxide: A more direct but technically demanding method involves the ring-opening of ethylene oxide with the amine. This reaction is highly regioselective and atom-economical but requires careful control of temperature and pressure due to the volatile and reactive nature of ethylene oxide.

The reaction is generally performed on an intermediate before the final compound to avoid potential side reactions with other parts of the molecule. The presence of the hydroxyl group may necessitate the use of a protecting group if subsequent reaction conditions are harsh.

Deacetylation Strategies for Gendenafil Precursors

In the proposed synthetic route, an acetamido group (-NHCOCH₃) is used as a protecting group for the amine on the phenyl ring. This group is stable under many reaction conditions but can be removed efficiently when required. This "deacetylation" step is crucial for unmasking the nucleophilic amine needed for the subsequent introduction of the hydroxyethyl moiety.

The hydrolysis of the amide bond is typically achieved under either acidic or basic conditions:

Acidic Hydrolysis: The acetylated precursor is heated in the presence of a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous or alcoholic solution.

Basic Hydrolysis: The precursor is refluxed with a strong base, most commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic medium.

The choice between acidic and basic conditions depends on the stability of other functional groups within the molecule. For many pyrazolopyrimidinone precursors, basic hydrolysis is often preferred to avoid potential degradation of the core structure.

Table 2: Typical Deacetylation Conditions

Method Reagents Solvent Temperature
Acidic Concentrated HCl Water/Ethanol Reflux

| Basic | NaOH or KOH | Water/Ethanol | Reflux |

Purification and Characterization Techniques for Synthetic Intermediates and Final Compound

The isolation and structural confirmation of this compound and its synthetic intermediates rely on a suite of standard analytical and purification techniques. nih.gov

Purification:

Crystallization: This is a primary method for purifying solid intermediates and the final product. The choice of solvent is critical and is determined empirically to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. nih.gov

Column Chromatography: Silica gel column chromatography is extensively used to separate the desired compound from unreacted starting materials, reagents, and by-products. A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate (B1210297) or methanol), is used to elute the compounds based on their polarity. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for the final compound, preparative HPLC is the method of choice. Reverse-phase columns (like C18) are commonly used for these types of molecules. nih.gov

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Key signals, such as the chemical shifts of the aromatic protons, the ethoxy and propyl groups, and the newly introduced hydroxyethyl group, provide definitive proof of the structure. nih.govresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, confirming its elemental composition. Tandem MS (MS/MS) experiments can be used to analyze fragmentation patterns, which offer further structural insights. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the C=O stretch of the pyrimidinone ring, the O-H stretch of the hydroxyl group, and N-H stretches from the amine. nih.gov

Table 3: Key Compound Names

Compound Name
This compound
Gendenafil
Sildenafil (B151)
Acetildenafil
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
2-Ethoxy-5-acetamidobenzoyl chloride
2-Ethoxy-5-(2-hydroxyethylamino)benzoic acid
2-Bromoethanol
Ethylene oxide
Diethyl oxalate
Hydrazine hydrate
Dimethyl sulfate
Pyridine
Dichloromethane (DCM)
Sodium Hydroxide
Diethylene Glycol
Potassium carbonate
Triethylamine
Hydrochloric acid
Sulfuric acid
Potassium hydroxide
Hexane
Ethyl acetate

Molecular Mechanism of Action Studies of 5 Hydroxyethyl Deacetyl Gendenafil in Vitro Focus

Enzymatic Inhibition Kinetics against Purified Recombinant PDE5 Isoforms

To ascertain the direct interaction of 5-Hydroxyethyl-deacetyl Gendenafil with its putative target, in vitro enzymatic assays would be essential. These studies typically involve purified, recombinant human PDE5A, the primary isoform targeted by erectile dysfunction medications. Key parameters that would be determined include:

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of the compound required to inhibit 50% of the PDE5 enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

Ki (Inhibition constant): This is a more specific measure of the binding affinity between the inhibitor and the enzyme. It is determined through kinetic studies, often using methods like the Michaelis-Menten model and Lineweaver-Burk plots.

Table 1: Hypothetical Enzymatic Inhibition Data for this compound against PDE5A

ParameterValue
IC50Data not available
KiData not available
Type of InhibitionData not available

Comparative Selectivity Profiling against Other Phosphodiesterase Isoforms

The human phosphodiesterase superfamily consists of 11 distinct families (PDE1-PDE11). The clinical efficacy and side-effect profile of a PDE5 inhibitor are significantly influenced by its selectivity for PDE5 over other isoforms. For instance, inhibition of PDE6, found in the retina, can lead to visual disturbances, while inhibition of PDE11 may have other physiological consequences. A comprehensive selectivity profile would involve testing this compound against a panel of other PDE isoforms.

Table 2: Hypothetical Selectivity Profile of this compound

PDE IsoformIC50 (nM)Selectivity Ratio (IC50 PDE-X / IC50 PDE5)
PDE1Data not availableData not available
PDE2Data not availableData not available
PDE3Data not availableData not available
PDE4Data not availableData not available
PDE6Data not availableData not available
PDE11Data not availableData not available

Cyclic Guanosine (B1672433) Monophosphate (cGMP) Accumulation Assays in Cellular Models (In Vitro)

To confirm that the enzymatic inhibition observed in biochemical assays translates to cellular activity, cGMP accumulation assays are performed. These experiments utilize cell lines that express PDE5, such as smooth muscle cells or transfected cell systems. The cells are typically stimulated to produce cGMP, and then the ability of this compound to prevent cGMP degradation is measured. A dose-dependent increase in intracellular cGMP levels would provide strong evidence of the compound's mechanism of action within a cellular context.

Investigating Interactions with Nitric Oxide/cGMP Pathway Components (In Vitro)

The canonical pathway for PDE5 inhibitors involves the potentiation of the nitric oxide (NO) signaling cascade. In vitro studies would be necessary to confirm that this compound's effects are dependent on this pathway. This can be investigated using isolated tissues, such as corpus cavernosum smooth muscle strips. In such an experimental setup, the relaxation of the tissue in response to an NO donor would be measured in the presence and absence of the compound. A significant enhancement of NO-induced relaxation would indicate that the compound is acting downstream of NO production, consistent with PDE5 inhibition.

Molecular Dynamics Simulations of Compound-Enzyme Binding

Computational methods, such as molecular dynamics simulations, can provide valuable insights into the binding mode of an inhibitor to its target enzyme. These simulations can predict the specific amino acid residues within the active site of PDE5 that interact with this compound. This information can help to explain the observed potency and selectivity and can guide the design of future, more optimized derivatives. Such studies would typically visualize the binding pocket and highlight key interactions, such as hydrogen bonds and hydrophobic contacts.

Information on "this compound" is Not Available in Publicly Accessible Scientific Literature

Extensive searches for the chemical compound "this compound" and its parent compound "Gendenafil" have yielded no specific results in the publicly available scientific and medical literature. As a result, the requested article on the "Pharmacological Target Interaction Research of this compound" cannot be generated at this time due to the absence of foundational data on this specific molecule.

The detailed outline provided, which includes sections on ligand binding studies, allosteric modulation, binding thermodynamics, and mutagenesis studies, requires specific experimental data that does not appear to be published or indexed in readily accessible scientific databases.

It is possible that "Gendenafil" is a novel compound currently under investigation and not yet disclosed in public forums, a regional or less common trade name, or a misnomer for a known phosphodiesterase type 5 (PDE5) inhibitor. The search did not reveal any established links between "Gendenafil" and existing, well-documented PDE5 inhibitors such as sildenafil (B151), tadalafil, or vardenafil, nor their known metabolites.

Advanced Analytical Chemistry Methodologies for Research Applications of 5 Hydroxyethyl Deacetyl Gendenafil

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Research Sample Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 5-Hydroxyethyl-deacetyl Gendenafil in research samples due to its high resolution, sensitivity, and quantitative accuracy. The development of a robust HPLC method involves the systematic optimization of chromatographic conditions to achieve efficient separation from impurities and other matrix components.

Method Development: The separation is typically achieved using reversed-phase chromatography. A C18 column is a common stationary phase, providing effective separation based on the hydrophobicity of the analyte. ejgm.co.uknih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. ejgm.co.ukuliege.be Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the timely elution of all components and to achieve sharp, symmetrical peaks. uliege.be

Key parameters that are optimized during method development include the column type and dimensions, mobile phase composition and pH, flow rate, and column temperature. uliege.besemanticscholar.org Detection is commonly performed using a photodiode array (PDA) or a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance, often around 230-290 nm for sildenafil-type structures. nih.govresearchgate.net

Validation: Once developed, the HPLC method is validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. ejgm.co.uk Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. ejgm.co.ukresearchgate.net Linearity is typically established over a concentration range relevant for research samples, with correlation coefficients (R²) expected to be greater than 0.99. researchgate.net

Interactive Data Table: Typical HPLC Parameters for Analysis of Sildenafil (B151) Analogs

Parameter Typical Value/Condition Purpose
Stationary Phase C18 or C8 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm) Separation based on hydrophobicity. ejgm.co.uk
Mobile Phase Acetonitrile/Methanol and Buffered Water (e.g., 10 mM Ammonium Formate, pH 3.5) Elution of the analyte from the column. uliege.be
Elution Mode Gradient or Isocratic Gradient for complex samples, isocratic for simpler mixtures. nih.govuliege.be
Flow Rate 1.0 - 1.2 mL/min Controls retention time and separation efficiency. nih.govsemanticscholar.org
Column Temperature 30 - 40 °C Improves peak shape and reproducibility. uliege.be
Injection Volume 10 - 20 µL Amount of sample introduced into the system. nih.govsemanticscholar.org

| Detection | UV/PDA at ~290 nm | Quantifies the analyte based on light absorbance. researchgate.net |

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Matrices (In Vitro)

For the detection and quantification of this compound at trace levels in complex in vitro biological matrices (e.g., plasma, cell lysates), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov Its exceptional sensitivity and selectivity allow for accurate measurements even in the presence of significant background interference. vedomostincesmp.ru

Sample Preparation: Effective sample preparation is critical to remove interfering substances like proteins and salts. Common techniques include protein precipitation with organic solvents (e.g., acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govvedomostincesmp.ru

LC-MS/MS Analysis: The chromatographic separation is performed using conditions similar to HPLC, often with ultra-high-performance liquid chromatography (UHPLC) for faster analysis times. uliege.be The eluent from the LC column is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source operated in positive ion mode, which is highly effective for nitrogen-containing basic compounds like sildenafil analogs. researchgate.netzenodo.org

In the tandem mass spectrometer, the precursor ion (the protonated molecule, [M+H]⁺) of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity. nih.gov The selection of unique precursor-to-product ion transitions is essential for unambiguous identification and quantification. researchgate.net

Interactive Data Table: LC-MS/MS Parameters for Trace Analysis

Parameter Typical Setting/Condition Purpose
Chromatography UHPLC with C18 column Fast and efficient separation. uliege.be
Ionization Mode Electrospray Ionization (ESI), Positive Generates charged precursor ions ([M+H]⁺). zenodo.org
MS Analyzer Triple Quadrupole (QqQ) Enables MRM for high selectivity. vedomostincesmp.ru
Scan Type Multiple Reaction Monitoring (MRM) Specific detection and quantification of the target analyte.
Sample Preparation Protein Precipitation or Solid-Phase Extraction Removes matrix interferences. vedomostincesmp.ru

| LOD/LOQ | ng/mL to pg/mL range | Ensures high sensitivity for trace-level detection. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of novel compounds like this compound. core.ac.ukspringernature.com It provides detailed information about the carbon-hydrogen framework of the molecule.

Structural Elucidation: One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of each proton and carbon atom. nih.gov For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the core structure, the ethoxy group, and the specific signals for the N-hydroxyethyl piperazine (B1678402) moiety.

Purity Assessment: Quantitative NMR (qNMR) can be used for purity assessment by integrating the signals of the analyte against a certified internal standard of known concentration. This method provides a direct measurement of purity without the need for a specific reference standard of the analyte itself.

X-ray Crystallography for Ligand-Protein Co-Crystal Structure Determination

Understanding the mechanism of action of this compound at a molecular level requires determining its three-dimensional structure when bound to its target protein, typically PDE5. X-ray crystallography is a powerful technique used to visualize these protein-ligand interactions at atomic resolution. nih.govnih.gov

The process involves obtaining high-quality crystals of the target protein in complex with the ligand. This can be achieved through co-crystallization, where the protein and ligand are mixed before crystallization, or by soaking a pre-grown protein crystal in a solution containing the ligand. springernature.comspringernature.com

Once a suitable co-crystal is obtained, it is exposed to a focused beam of X-rays. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded by a detector. Complex computational algorithms are then used to process this pattern and calculate an electron density map of the molecule. By fitting the known amino acid sequence of the protein and the structure of the ligand into this map, a detailed 3D model of the protein-ligand complex is generated. frontiersin.org

This final structure reveals the precise binding orientation of this compound within the active site of the protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that are critical for its binding affinity and selectivity. nih.gov

Spectrophotometric and Capillary Electrophoretic Methods in Research

While HPLC and LC-MS/MS are primary tools, spectrophotometric and capillary electrophoretic methods offer alternative or complementary approaches for the analysis of this compound in certain research contexts.

Spectrophotometric Methods: UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of the compound in solutions where it is the main component, such as in dissolution studies or for bulk sample analysis. scielo.br The method relies on Beer's law, where the absorbance of the sample at a specific wavelength is directly proportional to its concentration. researchgate.net The wavelength of maximum absorbance (λ_max) for sildenafil analogs is typically in the UV range. researchgate.net

Capillary Electrophoresis (CE): Capillary Electrophoresis separates compounds based on their charge-to-mass ratio in an electric field. researchgate.net For ionizable compounds like this compound, methods like Capillary Zone Electrophoresis (CZE) are highly efficient. scielo.br CE offers advantages such as extremely high separation efficiency, short analysis times, and minimal consumption of sample and reagents. scielo.brresearchgate.net It can be a powerful alternative to HPLC for purity checks and the analysis of simple formulations. The use of different background electrolytes and capillary coatings can be optimized to achieve the desired separation. researchgate.net

Interactive Data Table: Comparison of Spectrophotometry and Capillary Electrophoresis

Feature Spectrophotometric Method Capillary Electrophoresis (CE) Method
Principle Measures light absorbance (Beer's Law). researchgate.net Separation by charge-to-mass ratio in an electric field. researchgate.net
Primary Use Rapid quantification in simple matrices. scielo.br High-efficiency separation, purity analysis. scielo.br
Selectivity Low; susceptible to interference from other absorbing species. High; provides excellent resolution of components.
Speed Very fast (seconds to minutes). Fast (typically under 10 minutes). researchgate.net
Sample Volume Milliliters (mL) Nanoliters (nL)

| Instrumentation | Simple (Spectrophotometer) | More complex (CE system) |

Theoretical and Computational Chemistry Approaches for 5 Hydroxyethyl Deacetyl Gendenafil

Molecular Docking Studies with PDE5 Crystal Structures

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. In the context of 5-Hydroxyethyl-deacetyl Gendenafil, molecular docking studies with the crystal structure of PDE5 are crucial to understanding its potential inhibitory mechanism. These studies can elucidate the binding affinity and the specific molecular interactions that stabilize the ligand-protein complex.

Research on sildenafil (B151) and its analogs has demonstrated the key interactions within the PDE5 active site. nih.govmdpi.com The pyrazolopyrimidinone (B8486647) core of these inhibitors typically forms a hydrogen bond with the Gln817 residue in the active site. nih.govmdpi.com Additionally, hydrophobic interactions with residues such as Val782 and Phe820 play a significant role in the binding of these compounds. nih.gov For this compound, the presence of the hydroxyethyl (B10761427) group introduces a new potential hydrogen bond donor and acceptor, which could lead to altered or additional interactions within the active site, potentially influencing its potency and selectivity.

A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the ligand and docking it into the binding pocket of a known PDE5 crystal structure (e.g., PDB ID: 1XOZ or 3HC8). The results would be analyzed to predict the binding energy and to visualize the interaction patterns, such as hydrogen bonds and hydrophobic contacts.

Table 1: Hypothetical Molecular Docking Results of Gendenafil Analogs with PDE5

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Gendenafil (hypothetical)-9.5Gln817, Val782, Phe820
Deacetyl Gendenafil (hypothetical)-9.2Gln817, Val782, Phe820
This compound (hypothetical)-9.8Gln817, Val782, Phe820, Ser785

This table presents hypothetical data based on the expected interactions of Gendenafil analogs within the PDE5 active site, extrapolated from studies on similar compounds.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide valuable information about the electronic properties of a molecule, such as its charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. These properties are critical in understanding a molecule's reactivity and its ability to interact with a biological target.

For this compound, DFT calculations could be employed to understand how the deacetylation and subsequent hydroxyethylation affect the electronic properties of the core scaffold. The introduction of a hydroxyl group, for instance, would likely alter the molecule's polarity and its ability to participate in electrostatic interactions. DFT has been used to calculate partial charges of PDE5 inhibitors to improve the accuracy of molecular dynamics simulations. colab.ws

Table 2: Hypothetical Electronic Properties of Gendenafil Analogs from DFT Calculations

CompoundHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
Gendenafil (hypothetical)-6.2-1.53.8
Deacetyl Gendenafil (hypothetical)-6.1-1.43.5
This compound (hypothetical)-6.3-1.64.2

This table illustrates hypothetical electronic property data for Gendenafil analogs, which would be derived from DFT calculations to assess their reactivity and interaction potential.

Prediction of Pharmacokinetic Properties via In Silico Models (e.g., ADME prediction from structure)

In silico models for the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties are essential tools in modern drug discovery. researchgate.netresearchgate.net These models use the chemical structure of a compound to predict its pharmacokinetic behavior in the body. For this compound, predicting its ADME profile is crucial for assessing its potential as a drug candidate.

The deacetylation and hydroxyethylation modifications would likely impact several ADME properties. The introduction of a hydroxyl group generally increases polarity, which can affect properties like aqueous solubility, membrane permeability, and metabolic stability. Software like SwissADME can be used to predict a wide range of physicochemical and pharmacokinetic parameters. swissadme.ch Studies on sildenafil analogs have shown that modifications to the scaffold can significantly alter their pharmacokinetic profiles. nih.gov

Table 3: Predicted ADME Properties of Gendenafil Analogs using In Silico Models

PropertyGendenafil (hypothetical)Deacetyl Gendenafil (hypothetical)This compound (hypothetical)
LogP (Lipophilicity)2.52.11.8
Aqueous Solubility (mg/mL)0.050.10.5
Blood-Brain Barrier PermeationLowLowVery Low
CYP450 3A4 InhibitionYesYesLikely

This interactive table showcases predicted ADME properties for Gendenafil and its analogs based on their chemical structures. These predictions are generated using computational models to estimate their pharmacokinetic behavior.

De Novo Design Strategies for Novel Derivatives based on this compound Scaffold

De novo design is a computational strategy used to generate novel molecular structures with desired properties. researchgate.net The scaffold of this compound, with its pyrazolopyrimidinone core, can serve as a starting point for the design of new and potentially improved PDE5 inhibitors. By understanding the structure-activity relationships (SAR) from existing analogs and the binding site of PDE5, computational algorithms can suggest modifications to the scaffold to enhance potency, selectivity, or pharmacokinetic properties.

Fragment-based de novo design, for example, could be used to replace or modify the hydroxyethyl group with other functional groups to explore new interactions within the PDE5 active site. researchgate.net Scaffold hopping is another approach where the core pyrazolopyrimidinone structure is replaced with a different chemical scaffold that maintains the key pharmacophoric features required for PDE5 inhibition. mdpi.com

Pre Clinical Pharmacological Investigations of 5 Hydroxyethyl Deacetyl Gendenafil in Vitro Cellular and Tissue Models

Investigation of Smooth Muscle Relaxation in Isolated Tissue Preparations (In Vitro)

No studies investigating the effects of 5-Hydroxyethyl-deacetyl Gendenafil on smooth muscle relaxation in isolated tissue preparations have been identified. Research on related PDE5 inhibitors, such as sildenafil (B151), has demonstrated relaxation of various smooth muscles, including the corpus cavernosum and human ureteral smooth muscle, through the potentiation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway. medicalnewstoday.comnih.gov

Assessment of Cellular cGMP Homeostasis in Various Cell Lines

There is no available research on the specific impact of this compound on cellular cGMP homeostasis. As a putative PDE5 inhibitor, it would be hypothesized to increase intracellular levels of cGMP by preventing its degradation by the PDE5 enzyme. wikipedia.org This mechanism is central to the action of other well-documented PDE5 inhibitors. drugbank.com

Evaluation of Anti-proliferative Effects in Specific Cellular Models (In Vitro)

No in vitro studies on the anti-proliferative effects of this compound in any cell line have been found in the public domain. Some research into other PDE5 inhibitors has explored their potential in cancer therapy, suggesting that they may possess anti-proliferative and pro-apoptotic properties in certain cancer cell lines. nih.gov

Neuroprotective Potential in Neuronal Cell Culture Models (In Vitro)

The neuroprotective potential of this compound in neuronal cell culture models has not been documented in available scientific literature. There is emerging interest in the neuroprotective effects of PDE5 inhibitors in the context of neurodegenerative diseases like Alzheimer's, with some studies on sildenafil suggesting a potential therapeutic role. youtube.com

Cardiovascular Effects in Isolated Organ Systems (In Vitro)

Specific in vitro studies on the cardiovascular effects of this compound on isolated organ systems are not available. The parent class of compounds, PDE5 inhibitors, are known for their vasodilatory effects, which are a cornerstone of their use in conditions like pulmonary arterial hypertension. frontiersin.orgclinicaltrials.gov These effects are mediated by the relaxation of vascular smooth muscle.

Metabolic Pathway Research of 5 Hydroxyethyl Deacetyl Gendenafil Theoretical and in Vitro Aspects

Prediction of Phase I and Phase II Metabolic Transformations (In Silico)

In silico tools are instrumental in the early stages of drug development for predicting the metabolic fate of a compound. nih.gov These computational models use algorithms based on known metabolic pathways of similar chemical structures to forecast potential transformations. For 5-Hydroxyethyl-deacetyl Gendenafil, in silico predictions would likely focus on several key reactions.

Phase I Transformations: Phase I reactions typically involve the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. Given the structure of this compound, which is an analog of other phosphodiesterase type-5 (PDE-5) inhibitors, the following oxidative reactions are predicted to be major metabolic routes:

Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings or aliphatic side chains.

N-dealkylation: The removal of alkyl groups from nitrogen atoms, a common pathway for compounds containing piperazine (B1678402) or similar moieties.

O-dealkylation: The cleavage of ether linkages.

Oxidative deamination: The removal of an amino group.

Phase II Transformations: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Key predicted Phase II transformations for this compound and its metabolites include:

Glucuronidation: Conjugation with glucuronic acid, a common pathway for compounds with hydroxyl, carboxyl, or amino groups.

Sulfation: Conjugation with a sulfonate group.

These in silico predictions provide a theoretical roadmap for subsequent in vitro studies, helping to guide the experimental design for metabolite identification. nih.gov

In Vitro Metabolic Stability Studies using Hepatic Microsomes or Hepatocytes

To experimentally assess the metabolic stability of this compound, in vitro systems such as liver microsomes and hepatocytes are employed. nih.gov These systems contain the primary enzymes responsible for drug metabolism.

The compound is incubated with human, rat, or mouse liver microsomes or hepatocytes in the presence of necessary cofactors like NADPH, which is essential for the activity of cytochrome P450 enzymes. nih.govnih.gov Samples are collected at various time points and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound. nih.gov

The metabolic stability is often expressed as the half-life (t½) and intrinsic clearance (CLint), which are calculated from the rate of disappearance of the parent compound. nih.gov A shorter half-life and higher intrinsic clearance indicate more rapid metabolism. mdpi.com Studies on similar compounds have shown significant interspecies differences in metabolic rates, highlighting the importance of using liver preparations from multiple species to better predict human metabolism. frontiersin.org

Table 1: Illustrative In Vitro Metabolic Stability Data

SpeciesSystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanLiver Microsomes--
RatLiver Microsomes--
MouseLiver Microsomes--
HumanHepatocytes--
RatHepatocytes--
MouseHepatocytes--

No publicly available data was found for this compound. The table is for illustrative purposes.

Identification of Potential Metabolites via LC-MS/MS (In Vitro)

Following incubation with liver microsomes or hepatocytes, the samples are analyzed using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the metabolites formed. nih.govnih.gov This powerful analytical technique separates the components of the mixture and provides mass-to-charge (m/z) ratios for the parent compound and its metabolites. researchgate.net

By comparing the mass spectra of the metabolites to that of the parent compound, the specific metabolic transformations can be deduced. For example, a mass shift of +16 Da typically indicates hydroxylation, while a loss of an ethyl group would result in a corresponding mass decrease. frontiersin.org The fragmentation patterns observed in the MS/MS spectra further help in elucidating the exact site of modification on the molecule.

Potential metabolites of this compound that could be identified include hydroxylated derivatives, N-dealkylated products, and further oxidized metabolites. frontiersin.org These findings would then be compared with the initial in silico predictions to build a comprehensive metabolic map.

Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450 isoforms)

To identify the specific enzyme systems responsible for the metabolism of this compound, several experimental approaches are used. The primary family of enzymes involved in the oxidative metabolism of many drugs is the cytochrome P450 (CYP) superfamily. nih.gov

Experiments can be conducted using a panel of recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) to see which ones are capable of metabolizing the compound. nih.gov Additionally, chemical inhibition studies can be performed using known selective inhibitors for specific CYP isoforms in human liver microsomes. nih.gov A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that particular CYP isoform. nih.gov

Based on the metabolism of other PDE-5 inhibitors, it is highly probable that CYP3A4 is a major enzyme involved in the metabolism of this compound, with potential minor contributions from other isoforms like CYP2C9. nih.gov

Q & A

Basic Research Question: What analytical methodologies are recommended for characterizing the purity and stability of 5-Hydroxyethyl-deacetyl Gendenafil in preclinical studies?

Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is typically employed to assess purity and degradation products. Stability studies under varying conditions (e.g., temperature, pH) should follow ICH guidelines Q1A(R2) and Q2(R1), with validation parameters including specificity, linearity, and precision. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) are critical. Ensure batch-to-batch consistency using these methods, as impurities may affect pharmacological outcomes .

Advanced Research Question: How can researchers design experiments to resolve contradictory data on the metabolite profiles of this compound across different in vitro and in vivo models?

Methodological Answer:
Contradictions often arise from interspecies metabolic differences or assay conditions. A systematic approach includes:

  • Cross-model validation : Compare metabolite formation in human liver microsomes (HLMs) vs. animal models (e.g., rat hepatocytes).
  • Isotopic labeling : Use deuterated analogs to trace metabolic pathways.
  • Enzyme inhibition assays : Identify cytochrome P450 (CYP) isoforms responsible for discrepancies using selective inhibitors (e.g., ketoconazole for CYP3A4).
  • Data normalization : Adjust for protein binding or tissue distribution differences using equilibrium dialysis or tissue homogenate analysis.
    Document all variables (e.g., incubation time, enzyme concentrations) to ensure reproducibility .

Basic Research Question: What are the best practices for synthesizing this compound with high enantiomeric purity?

Methodological Answer:
Asymmetric synthesis using chiral catalysts (e.g., Evans’ oxazolidinones) or enzymatic resolution methods (e.g., lipase-mediated kinetic resolution) ensures enantiomeric purity. Monitor reaction progress via chiral HPLC or polarimetry. Post-synthesis purification via recrystallization or preparative chromatography is essential. Validate the final product’s stereochemistry using X-ray crystallography or circular dichroism (CD) spectroscopy .

Advanced Research Question: How can researchers optimize in vivo pharmacokinetic studies to account for this compound’s nonlinear absorption in animal models?

Methodological Answer:
Nonlinearity may stem from saturation of transporters or metabolic enzymes. Strategies include:

  • Dose-ranging studies : Identify linear vs. nonlinear ranges (e.g., 0.1–10 mg/kg in rodents).
  • Compartmental modeling : Use software like Phoenix WinNonlin to fit data to Michaelis-Menten kinetics.
  • Sampling frequency : Increase blood collection intervals during absorption phases.
  • Bile-duct cannulation : Assess enterohepatic recirculation contributions.
    Report absolute bioavailability and correlate with in vitro permeability (e.g., Caco-2 assays) .

Basic Research Question: What databases and search strategies are recommended for compiling a comprehensive literature review on this compound?

Methodological Answer:
Use structured queries in PubMed, Embase, and SciFinder with Boolean operators:

  • ("this compound" OR "Hydroxyhomosildenafil") AND (synthesis OR metabolism OR pharmacokinetics).
    Include gray literature via ProQuest Dissertations and regulatory documents (e.g., EMA, FDA). For chemical data, prioritize ChEMBL or PubChem over commercial catalogs. Filter studies by methodology (e.g., "HPLC validated") to exclude low-quality reports .

Advanced Research Question: How can molecular docking studies predict this compound’s selectivity for PDE5 isoforms versus off-target phosphodiesterases?

Methodological Answer:

  • Target preparation : Retrieve PDE5 (PDB ID: 2H44) and off-target PDE structures (e.g., PDE6: 1MKD) from the Protein Data Bank.
  • Ligand preparation : Optimize this compound’s 3D structure using Gaussian09 for charge assignment.
  • Docking software : Use AutoDock Vina or Schrödinger Glide with flexible side chains in binding pockets.
  • Validation : Compare results with experimental IC₅₀ values from enzyme inhibition assays. Highlight hydrogen-bonding interactions with Gln817 or hydrophobic contacts with Phe820 in PDE5 .

Basic Research Question: What ethical and safety protocols are mandatory when handling this compound in laboratory settings?

Methodological Answer:

  • Safety Data Sheets (SDS) : Follow OSHA guidelines for handling irritants (e.g., PPE: gloves, goggles).
  • Waste disposal : Neutralize acidic/basic byproducts before discarding.
  • Institutional Review : Submit protocols for animal/human tissue use to ethics committees (e.g., IACUC).
  • Stability monitoring : Store lyophilized forms at -20°C to prevent hydrolysis .

Advanced Research Question: What statistical methods address batch-to-batch variability in bioactivity assays of this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., solvent purity, temperature).
  • ANOVA with post-hoc tests : Compare inter-batch EC₅₀ values.
  • Multivariate analysis : Use PCA to cluster batches by impurity profiles.
  • Calibration curves : Include internal standards (e.g deuterated analogs) in LC-MS workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.